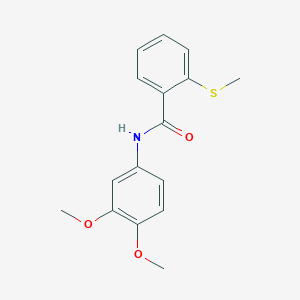
N-(4-hydroxy-3-methylphenyl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxy-3-methylphenyl)-3-methoxybenzamide, also known as HMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMB belongs to the class of benzamide derivatives, which are known to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-3-methylphenyl)-3-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(4-hydroxy-3-methylphenyl)-3-methoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(4-hydroxy-3-methylphenyl)-3-methoxybenzamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and physiological effects:
N-(4-hydroxy-3-methylphenyl)-3-methoxybenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-hydroxy-3-methylphenyl)-3-methoxybenzamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and reduce the production of inflammatory mediators. In vivo studies have shown that N-(4-hydroxy-3-methylphenyl)-3-methoxybenzamide can reduce inflammation and improve glucose metabolism in diabetic animals.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-hydroxy-3-methylphenyl)-3-methoxybenzamide in lab experiments is its relatively low cost and easy availability. N-(4-hydroxy-3-methylphenyl)-3-methoxybenzamide is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, one limitation of using N-(4-hydroxy-3-methylphenyl)-3-methoxybenzamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are many potential future directions for research on N-(4-hydroxy-3-methylphenyl)-3-methoxybenzamide. One area of interest is the development of N-(4-hydroxy-3-methylphenyl)-3-methoxybenzamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the use of N-(4-hydroxy-3-methylphenyl)-3-methoxybenzamide as a growth regulator for crops to improve yield and quality. Additionally, further research is needed to fully understand the mechanism of action of N-(4-hydroxy-3-methylphenyl)-3-methoxybenzamide and its potential applications in material science.
Synthesis Methods
The synthesis of N-(4-hydroxy-3-methylphenyl)-3-methoxybenzamide involves the reaction of 3-methoxybenzoic acid with 4-hydroxy-3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain the final compound, N-(4-hydroxy-3-methylphenyl)-3-methoxybenzamide.
Scientific Research Applications
N-(4-hydroxy-3-methylphenyl)-3-methoxybenzamide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-(4-hydroxy-3-methylphenyl)-3-methoxybenzamide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. In agriculture, N-(4-hydroxy-3-methylphenyl)-3-methoxybenzamide has been used as a growth regulator for crops. In material science, N-(4-hydroxy-3-methylphenyl)-3-methoxybenzamide has been used as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
N-(4-hydroxy-3-methylphenyl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-8-12(6-7-14(10)17)16-15(18)11-4-3-5-13(9-11)19-2/h3-9,17H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQHWXJMBTWYQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-3-methylphenyl)-3-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)ethyl]-3-nitrobenzamide](/img/structure/B5786550.png)
![N'-[(2,3-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5786557.png)
![3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5786561.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-tetrazole](/img/structure/B5786569.png)
![4-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate](/img/structure/B5786575.png)
![1-{3-[(4-methylphenyl)thio]propanoyl}piperidine](/img/structure/B5786586.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(2-ethylphenyl)glycinamide](/img/structure/B5786593.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5786599.png)
![N-[2-(4-fluorophenyl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B5786603.png)

![1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5786620.png)

![N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5786651.png)
![N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide](/img/structure/B5786662.png)